tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate
Description
tert-Butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is a brominated pyrrole derivative featuring a tert-butyl carbamate group attached via a methylene bridge at the 3-position of the pyrrole ring. This compound is structurally significant in medicinal chemistry and organic synthesis, particularly as a building block for complex molecules.
Properties
CAS No. |
881678-16-6 |
|---|---|
Molecular Formula |
C11H17BrN2O2 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Route
The preparation of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate involves two primary stages:
-
Formation of the Pyrrole Intermediate :
-
Sulfonation and Purification :
Table 1: Optimized Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | DCM | 0–25°C | 2 h | 78% | |
| Carbamate Formation | tert-Butyl isocyanate | THF | 25°C | 4 h | 82% |
| Sulfonation | Pyridin-3-ylsulfonyl chloride, , 15-crown-5 | THF/DMF | 0–25°C | 2 h | 85% |
| Crystallization | Isopropyl ether/n-heptane | — | 0°C | 12 h | 95% |
Critical Parameters for Industrial Scalability
Industrial production emphasizes solvent recovery, catalyst reuse, and continuous flow systems. Key considerations include:
-
Solvent Selection : DMF and THF are preferred for their ability to dissolve both polar and non-polar intermediates.
-
Catalyst Systems : 15-crown-5 ether enhances the reactivity of by stabilizing the sodium ion, facilitating efficient sulfonation.
-
Temperature Control : Maintaining 0°C during sulfonation minimizes side reactions, such as over-sulfonation or decomposition.
Comparative Analysis of Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 40–60% compared to conventional heating. For example, carbamate formation completes in 1.5 hours at 80°C under microwave conditions, though yields remain comparable (80–82%).
Solid-Phase Synthesis
Immobilizing the pyrrole precursor on resin enables rapid purification but suffers from lower yields (65–70%) due to incomplete functional group accessibility.
Table 2: Method Comparison for Carbamate Formation
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Conventional Heating | High reproducibility | Long reaction times | 82% |
| Microwave | Rapid synthesis | Specialized equipment | 80% |
| Solid-Phase | Easy purification | Lower yields | 68% |
Quality Control and Analytical Characterization
Purity Assessment
Final product purity is verified via:
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrrole ring or the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyrrole derivatives.
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Hydrolysis: Corresponding amine and alcohol.
Scientific Research Applications
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Heterocyclic Core Comparison
Key Observations :
- Pyrrole vs. This may enhance binding affinity in biological targets .
- Pyridine Derivatives : The 5-formylpyridin-3-yl analog () replaces bromine with a formyl group, making it reactive toward nucleophiles (e.g., in Schiff base formation) .
- Triazole Core : The triazole derivative () features a stable, planar heterocycle with three nitrogen atoms, often exploited in click chemistry and drug design .
Substituent Effects on Reactivity and Properties
Bromine vs. Other Halogens/Iodo Substituents :
Functional Group Variations :
Molecular Weight and Solubility :
- The triazole derivative () has a lower molecular weight (291.15 g/mol) compared to the imidazopyridine analog (, ~376 g/mol), likely influencing solubility and pharmacokinetic profiles .
- The tert-butyl group universally enhances lipophilicity, as seen across all compounds, but steric hindrance may reduce enzymatic degradation in biological systems.
Biological Activity
Tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate, with CAS Number 881678-16-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C11H17BrN2O2
- Molecular Weight : 289.17 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-1H-pyrrole with tert-butyl carbamate and methylating agents. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride. A reported yield for this synthesis is approximately 85% under optimized conditions .
Antimicrobial Activity
Research indicates that compounds containing brominated pyrrole moieties exhibit significant antimicrobial properties. Studies have demonstrated that this compound shows promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it has been shown to induce apoptosis in glioma cells through mechanisms that involve the inhibition of key signaling pathways such as AKT and mTOR, which are crucial for cell survival and proliferation . These findings suggest potential for development as an anticancer agent.
Neuroprotective Effects
Emerging research has explored the neuroprotective effects of this compound in models of neurodegeneration. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various derivatives of brominated pyrroles, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Research :
Research Findings Summary
| Property | Value / Observation |
|---|---|
| Molecular Formula | C11H17BrN2O2 |
| Molecular Weight | 289.17 g/mol |
| Antimicrobial Activity | MIC = 32 µg/mL for S. aureus |
| Cytotoxicity (IC50) | 15 µM in glioblastoma cells |
| Neuroprotective Effects | Reduces oxidative stress |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate?
The synthesis typically involves coupling a brominated pyrrole derivative with tert-butyl N-methylcarbamate. Key steps include:
- Starting Materials : 5-Bromo-1H-pyrrole-3-carbaldehyde and tert-butyl N-methylcarbamate are common precursors.
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and a base like triethylamine to facilitate nucleophilic substitution. Maintain temperatures between 0–25°C to minimize side reactions .
- Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures improves purity. Monitor reaction progress via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.
- Decomposition Risks : Exposure to moisture, heat (>40°C), or strong acids/bases can degrade the carbamate group. Avoid light to prevent bromine-related photodegradation .
- Safety : Use flame-retardant lab coats, nitrile gloves, and fume hoods. Implement spill containment protocols to avoid environmental release .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : Use H/C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), bromine substitution (δ ~110–120 ppm in C), and carbamate carbonyl (δ ~155–160 ppm).
- Purity Assessment : HPLC with UV detection (λ = 210–280 nm) or GC-MS for volatile impurities.
- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (expected [M+H] ≈ 317.1 g/mol) .
Q. What are the critical hazards associated with this compound?
- Acute Toxicity : Limited data, but carbamates may cause skin/eye irritation. Assume LD (oral, rat) > 2000 mg/kg based on structural analogs.
- Environmental Risks : Brominated compounds require controlled disposal to avoid bioaccumulation. Follow EPA guidelines for halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling if further functionalization is needed.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but risk carbamate decomposition. Balance with low-polarity alternatives.
- Temperature Gradients : Use microwave-assisted synthesis to explore rapid heating (50–100°C) for kinetic control .
Q. How do structural modifications influence biological activity in enzyme inhibition studies?
- Targeted Modifications : Replace the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., -CN, -NH) to alter binding affinity.
- Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) to measure interactions with enzymes like kinases or proteases. Compare IC values against unmodified analogs .
Q. What strategies resolve contradictions in spectral data or reactivity reports?
- Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to confirm assignments.
- Replicate Experiments : Repeat reactions under reported conditions to identify inconsistencies (e.g., solvent purity, trace moisture).
- Literature Meta-Analysis : Prioritize peer-reviewed studies over vendor-generated data (e.g., avoid BenchChem) .
Q. How can this compound serve as a precursor for bioactive probes?
- Click Chemistry : Introduce azide or alkyne handles via substitution for CuAAC or strain-promoted cycloadditions.
- Biolabeling : Conjugate with fluorophores (e.g., FITC, Cy5) for cellular imaging. Validate probe specificity via knockout cell lines .
Methodological Best Practices
- Data Reproducibility : Document solvent batch numbers, humidity levels, and equipment calibration details.
- Ethical Compliance : Adhere to institutional protocols for handling brominated compounds and avoid unapproved biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
